5-acetyl-6-methyl-2(1H)-pyridinone
Overview
Description
5-acetyl-6-methyl-2(1H)-pyridinone is a heterocyclic compound that features a pyridinone ring substituted with acetyl and methyl groups
Mechanism of Action
Target of Action
It has been synthesized as a potential antimicrobial and anti-inflammatory agent . This suggests that its targets could be related to the biochemical pathways involved in inflammation and microbial infections.
Mode of Action
It’s known that the compound is utilized to synthesize a new series of 5-pyrazolyl; isoxazolyl; pyrimidinyl derivatives via the synthesized chalcone . These derivatives could interact with their targets, leading to changes that result in antimicrobial and anti-inflammatory effects.
Biochemical Pathways
Given its potential antimicrobial and anti-inflammatory properties , it can be inferred that it may affect pathways related to the immune response and inflammation.
Result of Action
It has been evaluated for its antibacterial and antifungal activity against various strains of bacteria and fungi . This suggests that it may have a bactericidal or bacteriostatic effect, inhibiting the growth of or killing bacteria and fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-6-methyl-2(1H)-pyridinone can be achieved through several methods. One common approach involves the condensation of 6-methyl-2-pyridone with acetic anhydride under reflux conditions. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-acetyl-6-methyl-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The methyl and acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridinone derivatives with additional functional groups, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
5-acetyl-6-methyl-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its use as a precursor for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is utilized in the production of functional materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
5-acetyl-4-aminopyrimidines: These compounds share a similar pyridinone core but differ in their substitution patterns.
5-acetyl-6-methyl-2,3-dihydro-1H-pyrrolizine: This compound has a similar structure but includes a pyrrolizine ring instead of a pyridinone ring.
Uniqueness
5-acetyl-6-methyl-2(1H)-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-acetyl-6-methyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-7(6(2)10)3-4-8(11)9-5/h3-4H,1-2H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLWXFRVOPSNEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403122 | |
Record name | 5-acetyl-6-methyl-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5220-65-5 | |
Record name | 5-acetyl-6-methyl-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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